molecular formula C8H7ClN4O2 B2771044 Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 2091512-93-3

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B2771044
CAS No.: 2091512-93-3
M. Wt: 226.62
InChI Key: BDCOONYOJQKABG-UHFFFAOYSA-N
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Description

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound with a molecular formula of C8H7ClN4O2 and a molecular weight of 226.62 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with methylamine, followed by reduction and cyclization steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of amino and chloro substituents on the imidazo[1,2-a]pyrazine scaffold makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-15-8(14)4-2-11-7-6(10)12-5(9)3-13(4)7/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCOONYOJQKABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(N=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091512-93-3
Record name methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
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